molecular formula C14H19N3O4 B8573747 3-[4-(4-Nitro-phenyl)-piperazin-1-yl]-propionic acid methyl ester

3-[4-(4-Nitro-phenyl)-piperazin-1-yl]-propionic acid methyl ester

Cat. No. B8573747
M. Wt: 293.32 g/mol
InChI Key: OBCIXPNHLLJTQW-UHFFFAOYSA-N
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Patent
US07750012B2

Procedure details

A mixture of the compound from step 1 (1.8 g), Pd/C (5%, 0.3 g) and ethanol (150 ml) was stirred at ambient temperature under hydrogen (1 atm) for 16 h. The reaction mixture was filtered and the solvent was removed under vacuum to furnish the title compound as a light tan solid (1.52 g, 94.6%): MS (ESI) m/z 264 (M+H); 1H NMR (400 MHz, CDCl3) δ 2.55 (t, J=7.2 Hz, 2H), 2.65 (t, J=4.8 Hz, 4H), 2.77 (t, J=7.2 Hz, 2H), 3.05 (br, 4H), 3.70 (s, 3H), 6.80-6.83 (m, 2H), 8.11-8.14 (m, 2H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
94.6%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)[CH2:8][CH2:7]1>[Pd].C(O)C>[CH3:1][O:2][C:3](=[O:21])[CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][CH:13]=2)[CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
COC(CCN1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature under hydrogen (1 atm) for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CCN1CCN(CC1)C1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 94.6%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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